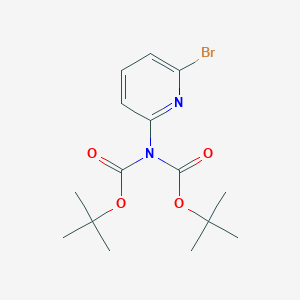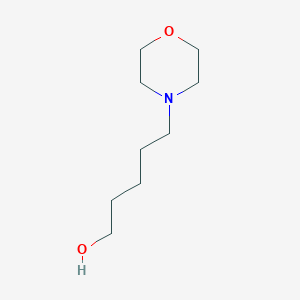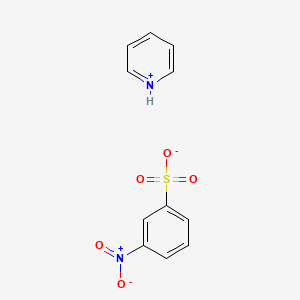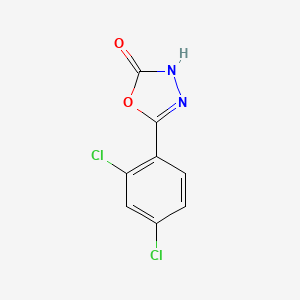
6-(Di-Boc-amino)-2-bromopyridine
Übersicht
Beschreibung
6-(Di-Boc-amino)-2-bromopyridine is a chemical compound with the empirical formula C15H21BrN2O2 . It has a molecular weight of 341.24 . The compound is solid in form .
Synthesis Analysis
The synthesis of Boc-protected amines, such as 6-(Di-Boc-amino)-2-bromopyridine, is typically conducted under either aqueous or anhydrous conditions . The reaction involves a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The SMILES string for 6-(Di-Boc-amino)-2-bromopyridine isCC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)c1cccc(Br)n1 . The InChI is 1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3 . Chemical Reactions Analysis
The Boc group in 6-(Di-Boc-amino)-2-bromopyridine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
6-(Di-Boc-amino)-2-bromopyridine is a solid with a melting point of 123-127 °C . It is not applicable for flash point .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis of 2-Aminopyridines : 6-(Di-Boc-amino)-2-bromopyridine and its derivatives are crucial for synthesizing 2-aminopyridines, which are key structural cores in bioactive natural products and medicinally significant compounds. Efficient and general applicable methods for their preparation are in demand, with recent methods achieving high yields in specific reactions (Bolliger, Oberholzer, & Frech, 2011).
Preparation as Pharmaceutical Intermediates : The compound is used as an intermediate in pharmaceutical synthesis. It can be prepared with 2-amino-6-methylpyridine through a series of reactions including diazotization, bromation, and amination. The total yield from these processes can be significant (Xu Liang, 2010).
Electrocatalysis and Green Chemistry
Electrocatalytic Carboxylation with CO2 : 6-(Di-Boc-amino)-2-bromopyridine derivatives have been used in electrocatalytic carboxylation reactions with CO2, highlighting their potential in green chemistry applications. This process avoids the use of volatile, toxic solvents and catalysts, offering an environmentally friendly alternative (Feng, Huang, Liu, & Wang, 2010).
Electrosynthesis of Aminonicotinic Acid : The compound is involved in the electrosynthesis of 6-aminonicotinic acid, a process that occurs under mild conditions and demonstrates the utility of 6-(Di-Boc-amino)-2-bromopyridine derivatives in electrochemical applications (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Analytical and Structural Studies
- DFT and Vibrational Spectroscopy Studies : Detailed DFT calculations and vibrational spectroscopy studies have been conducted on derivatives of 6-(Di-Boc-amino)-2-bromopyridine. These studies aid in understanding the molecular structure and properties of these compounds, which is crucial for their application in various scientific fields (Premkumar et al., 2014).
Chemical Reactivity and Transformations
Amination Reactions : The compound is used in amination reactions, leading to various derivatives. This highlights its versatility in organic synthesis and its potential as a building block in more complex chemical structures (Streef & Hertog, 2010).
Building Blocks for Chelating Ligands : Amino-functionalized derivatives of 6-(Di-Boc-amino)-2-bromopyridine serve as building blocks for sophisticated chelating ligands, demonstrating their importance in the synthesis of complex organic compounds (Hapke, Staats, Wallmann, & Lützen, 2007).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302, H315, H319, H335, and H413 . Precautionary statements include P261, P264, P273, P301 + P312, P302 + P352, and P305 + P351 + P338 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Wirkmechanismus
Target of Action
It’s known that boc-protected amino compounds are generally used as building blocks in the synthesis of peptides and other complex organic molecules .
Mode of Action
6-(Di-Boc-amino)-2-bromopyridine is a Boc-protected amino compound. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis . It’s stable towards most nucleophiles and bases, allowing for selective reactions in the presence of other functional groups . The Boc group can be removed under acidic conditions, revealing the protected amine .
Biochemical Pathways
Boc-protected amino compounds are often used in the synthesis of bioactive compounds, including unnatural amino acids . These compounds can then participate in various biochemical pathways depending on their structure and functional groups.
Pharmacokinetics
As a research chemical, it’s primarily used in the laboratory setting for the synthesis of other compounds .
Result of Action
As a boc-protected amino compound, it’s used as a building block in the synthesis of various bioactive compounds . The effects of these compounds would depend on their specific structures and targets.
Action Environment
The action of 6-(Di-Boc-amino)-2-bromopyridine, like other Boc-protected amino compounds, can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH and temperature of the environment . Furthermore, the efficiency of Boc protection and deprotection reactions can be influenced by the choice of solvent and catalyst .
Eigenschaften
IUPAC Name |
tert-butyl N-(6-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-7-8-10(16)17-11/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXCEYKGPXZUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584689 | |
| Record name | Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Di-Boc-amino)-2-bromopyridine | |
CAS RN |
870703-61-0 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(6-bromo-2-pyridinyl)imidodicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl (6-bromopyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Di-Boc-amino)-2-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)





![2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316263.png)




